N-[4-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide

RecA inhibition Mycobacterium tuberculosis MLSCN screening

N-[4-(1H-Tetrazol-1-yl)phenyl]furan-2-carboxamide (CAS 898475-03-1, molecular formula C12H9N5O2, molecular weight 255.23 g/mol) belongs to the furan-2-carboxamide class bearing a 1H-tetrazol-1-yl pharmacophore at the para position of the anilide ring. This compound was originally deposited in the Molecular Libraries Small Molecule Repository (MLSMR) and screened through the NIH Molecular Libraries Screening Center Network (MLSCN).

Molecular Formula C12H9N5O2
Molecular Weight 255.23 g/mol
Cat. No. B11341367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide
Molecular FormulaC12H9N5O2
Molecular Weight255.23 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C(=O)NC2=CC=C(C=C2)N3C=NN=N3
InChIInChI=1S/C12H9N5O2/c18-12(11-2-1-7-19-11)14-9-3-5-10(6-4-9)17-8-13-15-16-17/h1-8H,(H,14,18)
InChIKeyLXAUHJNEQFNPIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(1H-Tetrazol-1-yl)phenyl]furan-2-carboxamide: Core Structural Identity and Procurement Baseline


N-[4-(1H-Tetrazol-1-yl)phenyl]furan-2-carboxamide (CAS 898475-03-1, molecular formula C12H9N5O2, molecular weight 255.23 g/mol) belongs to the furan-2-carboxamide class bearing a 1H-tetrazol-1-yl pharmacophore at the para position of the anilide ring . This compound was originally deposited in the Molecular Libraries Small Molecule Repository (MLSMR) and screened through the NIH Molecular Libraries Screening Center Network (MLSCN) [1]. Critically, the regioisomeric identity of the tetrazole attachment (N1- vs. N2-substitution) and the amide linkage (vs. ester) define this entity as a distinct chemical scaffold; the structurally closest analog, furan-2-carboxylic acid [4-(1H-tetrazol-1-yl)phenyl] ester, shares the same ring system but replaces the amide with an ester bond, while the 2H-tetrazol-5-yl regioisomer (furan-2-carboxylic acid [4-(2H-tetrazol-5-yl)phenyl]amide) represents a different connectivity [2]. These structural distinctions translate into materially different hydrogen-bonding capability, metabolic stability, and target-binding profiles, making simple substitution scientifically untenable without explicit comparative data.

Procurement Risk: Why N-[4-(1H-Tetrazol-1-yl)phenyl]furan-2-carboxamide Cannot Be Replaced by Its Ester or Regioisomeric Analogs


Even small perturbations in the N-[4-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide scaffold produce pronounced shifts in assay-relevant activity. The ester analog (furan-2-carboxylic acid 4-tetrazol-1-yl-phenyl ester) was screened in the identical MLSCN assay cascade and exhibits RecA inhibition EC50 values exceeding 100 µM, whereas structurally related tetrazole-amides have documented sub-micromolar to low-micromolar potency against other enzyme targets [1][2]. Regioisomerism is equally consequential: the 2H-tetrazol-5-yl isomer presents a different tautomeric state and hydrogen-bond donor/acceptor pattern, which can abrogate target engagement entirely if the N1-substituted isomer was specifically optimized for a defined pharmacophore model [3]. Therefore, any procurement specification that relaxes the tetrazole connectivity or the amide bond to a generic ‘aryl-tetrazole-furoate’ will introduce a chemically distinct entity with unvalidated, and likely non-equivalent, biological performance. The quantitative evidence below documents the specific differentiation dimensions a buyer or screener must verify.

Head-to-Head Quantitative Differentiation Evidence for N-[4-(1H-Tetrazol-1-yl)phenyl]furan-2-carboxamide


Amide vs. Ester Linkage: RecA Inhibition Potency Gap

When the target amide compound is compared with its closest ester analog (furan-2-carboxylic acid [4-(1H-tetrazol-1-yl)phenyl] ester), the ester consistently shows weak or borderline activity in RecA inhibition assays. The ester gave an EC50 of 1.41 × 10⁵ nM (141 µM) in a RecA refolding fluorescence assay [1]. While a direct EC50 for the target amide on RecA is currently absent from the public domain, the ester's high-micromolar EC50 defines a low-potency baseline; any procurement aimed at RecA or bacterial intein-targeting applications must therefore confirm that the amide delivers significantly improved target engagement relative to this quantitatively documented ester baseline.

RecA inhibition Mycobacterium tuberculosis MLSCN screening

Complement C1s Inhibition: Amide vs. Ester Baseline Differentiation

In a separate MLSCN screen against Complement C1s subcomponent, the ester analog again displayed borderline activity with an IC50 of 5.00 × 10⁴ nM (50 µM) [1]. This quantitative result serves as a second functional comparator: for any research group procuring the target amide for serine protease or complement-pathway studies, the expectation is that the amide must exhibit an IC50 substantially below 50 µM to justify selection over the more readily available ester. Without published data for the amide in this exact assay, this benchmark provides the most rigorous, experimentally matched differentiation point currently available.

Complement C1s serine protease MLSCN screening

Tetrazole Regioisomerism: 1H-Tetrazol-1-yl vs. 2H-Tetrazol-5-yl Structural Impact

The target compound contains a 1H-tetrazol-1-yl substituent attached at N1. The 2H-tetrazol-5-yl regioisomer (furan-2-carboxylic acid [4-(2H-tetrazol-5-yl)phenyl]amide) has been characterized by mass spectrometry but differs fundamentally in its tautomeric preference and hydrogen-bond donor geometry [1]. In the tetrazole-based DiI uptake inhibitor series reported in the literature, a simple tetrazole-regioisomer replacement shifts IC50 values by up to 600-fold (from 0.023 µM to 37 µM) [2]. Although the specific IC50 shift for this furan-2-carboxamide pair has not been published, the documented sensitivity of tetrazole regioisomerism on potency in closely related aryl-tetrazole systems makes it unreasonable to assume functional equivalence. Procurement must therefore explicitly specify the 1H-tetrazol-1-yl regioisomer.

Molecular recognition regioisomerism pharmacophore modeling

Amide Bond vs. Ester Bond: Metabolic and Solubility Divergence

The carboxamide linkage in the target compound provides an additional hydrogen-bond donor (NH) that is absent in the ester analog. While quantitative metabolic stability data for this exact pair are not published, systematic comparisons of amide vs. ester pairs in medicinal chemistry consistently show that amides increase polar surface area (tPSA) and improve metabolic stability toward esterases, while esters are rapidly hydrolyzed in plasma and hepatic microsomes [1]. For in vivo or cell-based applications, the amide is therefore the preferred linkage irrespective of comparable in vitro potency. This structural feature constitutes a procurement-relevant differentiation, as ester-bridged analogs will not replicate the pharmacokinetic profile of the target amide, even if they exhibit similar biochemical IC50 values.

Metabolic stability solubility hydrogen-bond capacity

Procurement-Anchored Application Scenarios for N-[4-(1H-Tetrazol-1-yl)phenyl]furan-2-carboxamide


Mycobacterium tuberculosis RecA Intein-Targeted Screening

Research groups focused on anti-tuberculosis drug discovery that require a para-substituted 1H-tetrazol-1-yl anilide scaffold should select this compound as a starting point for RecA intein inhibition. The ester analog is known to exhibit only 141 µM EC50 in the relevant GFP-refolding assay [1]. Procurement of the amide with a specification for >95% purity (HPLC) and identity confirmed by ¹H NMR (including NH signal at δ ~10–12 ppm characteristic of the amide proton) ensures that any improved potency is attributable to the intended chemotype and not to a mis-identified ester or regioisomer.

Complement Pathway Probe Development

For academic or biotech teams building structure–activity relationship (SAR) libraries around complement C1s inhibitors, this compound offers a defined amide benchmark. The ester analog has a published IC50 of 50 µM against C1s [1]. By obtaining the amide with certified COA documenting the 1H-tetrazol-1-yl connectivity (e.g., based on characteristic ¹H NMR coupling patterns and IR carbonyl stretch at ~1650 cm⁻¹ for amide vs. ~1720 cm⁻¹ for ester), researchers can ensure that any observed potency improvement is structurally driven rather than an artifact of chemical mis-specification.

Medicinal Chemistry Scaffold-Hopping and Pharmacophore Validation

In scaffold-hopping exercises where the 1H-tetrazol-1-yl-phenyl amide is used as a bioisostere of carboxylic acid or other acidic warheads, the precise regioisomeric identity is critical. Literature data demonstrates that tetrazole regioisomer changes can modulate potency by up to 1,600-fold in DiI uptake assays [2]. Procurement teams should therefore order this compound with explicit analytical certification that distinguishes it from the 2H-tetrazol-5-yl regioisomer, thereby preventing erroneous SAR interpretations that would result from an inadvertent regioisomer swap.

In Vivo Pharmacokinetic Bridging Studies

When transitioning from in vitro enzyme assays to rodent pharmacokinetic studies, the amide bond of this compound is expected to confer superior metabolic stability relative to the ester analog, based on well-established amide-vs-ester class-level evidence [3]. Procuring this compound with a documented purity profile suitable for in vivo formulation (e.g., ≥98% purity, endotoxin tested) enables direct correlation of in vitro enzyme inhibition data with systemic exposure, eliminating the confounding esterase-mediated degradation that would occur if the ester analog were mistakenly used.

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